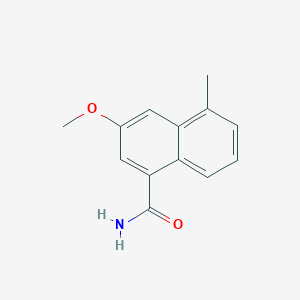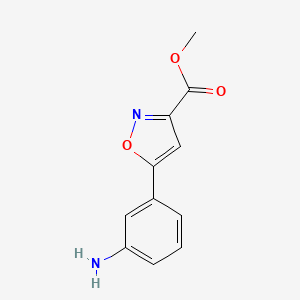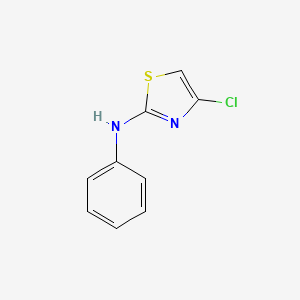
2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
准备方法
合成路线和反应条件
2-氯-5,6,7,8-四氢喹啉-6-羧酸的合成通常涉及以下步骤:
起始原料: 合成从制备5,6,7,8-四氢喹啉开始。
氯化: 然后使用亚硫酰氯或五氯化磷等试剂对四氢喹啉进行氯化,在2位引入氯原子。
羧化: 氯化中间体进行羧化,通常在碱存在下使用二氧化碳,在6位引入羧酸基团。
工业生产方法
在工业环境中,2-氯-5,6,7,8-四氢喹啉-6-羧酸的生产可能涉及连续流工艺,以提高效率和产率。使用自动化反应器和优化反应条件可以显着降低生产成本并提高可扩展性。
化学反应分析
反应类型
2-氯-5,6,7,8-四氢喹啉-6-羧酸可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成具有不同氧化态的喹啉衍生物。
还原: 还原反应可以将该化合物转化为相应的胺或醇衍生物。
取代: 2位的氯原子可以被其他亲核试剂(如胺或硫醇)取代,形成多种衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用锂铝氢化物或硼氢化钠等还原剂。
取代: 亲核取代反应通常涉及叠氮化钠或硫脲等试剂。
主要形成的产物
从这些反应中形成的主要产物包括各种取代的喹啉衍生物,它们可以表现出一系列生物活性。
科学研究应用
2-氯-5,6,7,8-四氢喹啉-6-羧酸在科学研究中有多种应用:
药物化学: 它作为合成潜在治疗剂(包括抗炎药和抗癌药)的中间体。
生物学研究: 该化合物用于研究以了解喹啉衍生物的生物学途径和机制。
工业应用: 它用于开发用于化学反应的新材料和催化剂。
作用机制
2-氯-5,6,7,8-四氢喹啉-6-羧酸的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以抑制或激活这些靶标,从而导致各种生物效应。确切的途径和靶标取决于特定衍生物及其预期应用。
相似化合物的比较
类似化合物
- 2-氯喹啉-3-羧酸
- 5,6,7,8-四氢喹啉-4-羧酸
- 2-甲基-5,6,7,8-四氢喹啉-6-羧酸
独特之处
2-氯-5,6,7,8-四氢喹啉-6-羧酸因其特定的取代模式而具有独特性,赋予其独特的化学和生物特性。2位存在氯原子和6位存在羧酸基团使得该化合物能够与生物靶标产生独特的相互作用,并为进一步的化学修饰提供了一个通用的支架。
属性
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h2,4,7H,1,3,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKHVCGNVDEZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693298 |
Source


|
| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256834-88-4 |
Source


|
| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methoxyfuro[2,3-B]quinolin-6-OL](/img/structure/B11890849.png)


![4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one](/img/structure/B11890876.png)


![3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890894.png)

![1-Benzyl-1-azaspiro[4.4]non-6-ene](/img/structure/B11890904.png)



![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)

